

In-Depth Technical Guide: TG-100435, a Multi-Targeted Tyrosine Kinase Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

Abstract

TG-100435 is a novel, orally active, multi-targeted protein tyrosine kinase inhibitor. Identified chemically as [7-(2,6-dichloro-phenyl)-5-methyl-benzo[1][2][3]triazin-3-yl]-[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-amine, this small molecule demonstrates potent inhibitory activity against several key kinases implicated in cancer progression, including Src family kinases. Preclinical studies have characterized its pharmacokinetic profile across multiple species and identified a principal active metabolite, TG-100855, which exhibits even greater potency. This document provides a comprehensive technical overview of **TG-100435**, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols, and relevant signaling pathways.

Core Compound Details



Parameter	Details	
IUPAC Name	[7-(2,6-dichloro-phenyl)-5-methyl-benzo[1][2] [3]triazin-3-yl]-[4-(2-pyrrolidin-1-yl-ethoxy)- phenyl]-amine	
Molecular Formula	C26H25Cl2N5O	
Molecular Weight	494.42 g/mol	
CAS Number	867330-68-5	

Mechanism of Action and Kinase Inhibition Profile

TG-100435 functions as an ATP-competitive inhibitor of multiple protein tyrosine kinases. Its primary targets are members of the Src family, which are crucial regulators of intracellular signaling pathways involved in cell growth, proliferation, survival, and migration.

Quantitative Kinase Inhibition Data

The inhibitory activity of **TG-100435** against a panel of tyrosine kinases has been determined, with the following inhibition constants (K_i) :

Kinase Target	Inhibition Constant (K _i) (nM)	
Src	13 - 64	
Lyn	13 - 64	
Abl	13 - 64	
Yes	13 - 64	
Lck	13 - 64	
EphB4	13 - 64	

Data sourced from Hu et al., 2007.[1]

Pharmacokinetics



The pharmacokinetic properties of **TG-100435** have been evaluated in several preclinical species, demonstrating its oral bioavailability.

Pharmacokinetic Parameters of TG-100435

Species	Systemic Clearance (mL/min/kg)	Oral Bioavailability (%)
Mouse	20.1	74
Rat	12.7	23
Dog	14.5	11

Data sourced from Hu et al., 2007.[1]

Metabolism

In vitro and in vivo studies in humans, dogs, and rats have identified four oxidative metabolites of **TG-100435**.[1] The predominant metabolite is the ethylpyrrolidine N-oxide, designated as TG-100855.[1]

TG-100855 Chemical Name: [7-(2,6-dichloro-phenyl)-5-methyl-benzo[1][2][3]triazin-3-yl]-{4-[2-(1-oxy-pyrrolidin-1-yl)-ethoxy]-phenyl}-amine.[1]

Importantly, TG-100855 is an active metabolite and has been shown to be 2 to 9 times more potent than the parent compound, **TG-100435**.[1] The biotransformation of **TG-100435** to TG-100855 is primarily mediated by flavin-containing monooxygenases.[1] Following oral administration in rats and dogs, there is significant conversion to TG-100855, with systemic exposure of the metabolite being 1.1- and 2.1-fold greater than the parent compound, respectively.[1] This suggests that the overall in vivo efficacy may be substantially influenced by the activity of this potent metabolite.[1]

Experimental Protocols

The following are detailed methodologies representative of the key experiments conducted to characterize **TG-100435**.



In Vitro Kinase Inhibition Assay

This protocol describes a typical method for determining the inhibition constant (K_i) of a compound against a specific kinase.

Objective: To quantify the inhibitory potency of **TG-100435** against target tyrosine kinases.

Materials:

- Recombinant human kinases (e.g., Src, Lyn, Abl, etc.)
- Specific peptide substrate for each kinase
- TG-100435
- [y-32P]ATP or a non-radioactive ATP detection system (e.g., ADP-Glo™)
- Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
- 96-well or 384-well assay plates
- Scintillation counter or luminescence plate reader

Procedure:

- Prepare a serial dilution of TG-100435 in DMSO.
- In the assay plate, add the kinase reaction buffer, the specific peptide substrate, and the diluted TG-100435.
- Initiate the kinase reaction by adding a mixture of unlabeled ATP and [y-32P]ATP (or just unlabeled ATP for non-radioactive assays). The ATP concentration should be near the K_m for each respective kinase.
- Incubate the reaction at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range.



- Terminate the reaction by adding a stop solution (e.g., 3% phosphoric acid for radioactive assays).
- For radioactive assays, spot the reaction mixture onto a phosphocellulose filter mat. Wash the mat to remove unincorporated [y-32P]ATP.
- Quantify the amount of ³²P incorporated into the peptide substrate using a scintillation counter. For non-radioactive assays, measure the generated ADP using a luminescence plate reader.
- Calculate the percentage of kinase inhibition for each concentration of TG-100435.
- Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
- Convert the IC₅₀ to a K_i value using the Cheng-Prusoff equation.

In Vivo Pharmacokinetic Studies

This protocol outlines a general procedure for assessing the pharmacokinetic properties of **TG-100435** in preclinical animal models.

Objective: To determine the systemic clearance and oral bioavailability of **TG-100435** in mice, rats, and dogs.

Materials:

• TG-100435

- Vehicle for intravenous (IV) and oral (PO) administration (e.g., saline with 5% DMSO and 10% Solutol HS 15 for IV; 0.5% methylcellulose in water for PO)
- Male BALB/c mice, Sprague-Dawley rats, and Beagle dogs
- Blood collection supplies (e.g., EDTA-coated tubes)
- Centrifuge
- LC-MS/MS system for bioanalysis



Procedure:

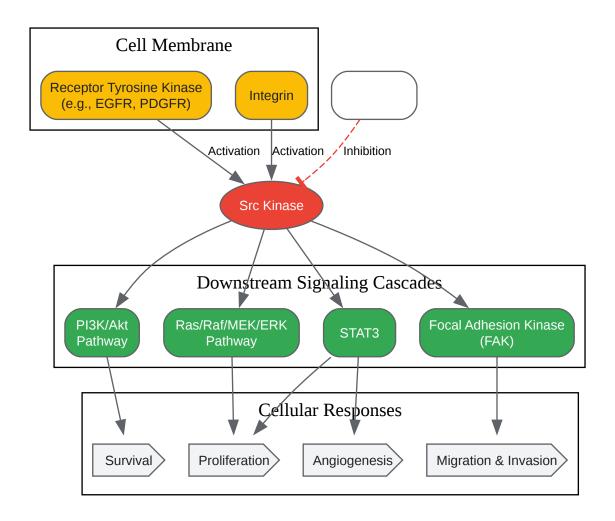
- Intravenous Administration:
 - Administer a single bolus dose of TG-100435 (e.g., 1-5 mg/kg) via the tail vein (mice, rats) or cephalic vein (dogs).
 - Collect blood samples at multiple time points post-dose (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
- · Oral Administration:
 - Administer a single oral gavage dose of TG-100435 (e.g., 5-20 mg/kg).
 - Collect blood samples at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
- Sample Processing:
 - Centrifuge the blood samples to separate plasma.
 - Store plasma samples at -80°C until analysis.
- Bioanalysis:
 - Develop and validate a sensitive and specific LC-MS/MS method for the quantification of TG-100435 and TG-100855 in plasma.
 - Precipitate plasma proteins (e.g., with acetonitrile containing an internal standard).
 - Analyze the supernatant using the LC-MS/MS system.
- Pharmacokinetic Analysis:
 - Calculate pharmacokinetic parameters (e.g., C_{max}, T_{max}, AUC, t₁/₂, clearance) using non-compartmental analysis software.



Calculate oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) *
 (Dose IV / Dose PO) * 100.

Signaling Pathway Visualizations

The following diagrams illustrate the key signaling pathways modulated by **TG-100435** and a conceptual workflow for its pharmacokinetic analysis.



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Caption: Src Kinase Signaling Pathway Inhibition by TG-100435.





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Caption: Experimental Workflow for Pharmacokinetic Analysis.

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References

- 1. Metabolism and pharmacokinetics of a novel Src kinase inhibitor TG100435 ([7-(2,6-dichloro-phenyl)-5-methyl-benzo[1,2,4]triazin-3-yl]-[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-amine) and its active N-oxide metabolite TG100855 ([7-(2,6-dichloro-phenyl)-5-methylbenzo[1,2,4]triazin-3-yl]-{4-[2-(1-oxy-pyrrolidin-1-yl)-ethoxy]-phenyl}-amine) PubMed [pubmed.ncbi.nlm.nih.gov]
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